![molecular formula C12H23N3O B2501425 N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide CAS No. 2305474-55-7](/img/structure/B2501425.png)
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide, also known as DMPP, is a compound that has been widely used in scientific research due to its ability to activate nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs and has been used to study the physiological and biochemical effects of nAChR activation.
Mécanisme D'action
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide activates nAChRs by binding to the orthosteric site on the receptor. This binding causes a conformational change in the receptor that opens the ion channel and allows the influx of cations such as Na+ and Ca2+. The resulting depolarization of the membrane potential can lead to the release of neurotransmitters and the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In neurons, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) by activating presynaptic nAChRs. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can also enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been shown to increase the release of dopamine in the striatum, a brain region involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective agonist of nAChRs, which allows for the specific activation of these receptors without affecting other neurotransmitter systems. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is also relatively stable and can be stored for extended periods of time. However, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has some limitations as well. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experimental paradigms.
Orientations Futures
For research on N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide include investigating its role in addiction and substance abuse, as well as its potential therapeutic applications in neurodegenerative diseases.
Méthodes De Synthèse
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide can be synthesized through a multistep process starting from 4-methyl-1,4-diazepan-1-amine. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to form Boc-protected 4-methyl-1,4-diazepan-1-amine. The Boc group is then removed with trifluoroacetic acid (TFA) to expose the amino group. The resulting amine is then reacted with 3-bromopropionyl bromide to form N-(3-bromopropionyl)-4-methyl-1,4-diazepan-1-amine. This intermediate is then reacted with propargylamine to form N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide has been used extensively in scientific research to study the physiological and biochemical effects of nAChR activation. nAChRs are a type of ligand-gated ion channel that are widely expressed in the nervous system and play important roles in neurotransmission, learning, and memory. N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide is a potent agonist of nAChRs and has been used to study the effects of nAChR activation on neuronal excitability, synaptic transmission, and plasticity.
Propriétés
IUPAC Name |
N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-3-12(16)13-6-4-8-15-9-5-7-14(2)10-11-15/h3H,1,4-11H2,2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGWVDUZUKWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

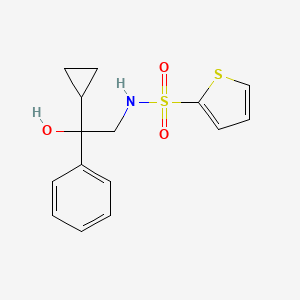
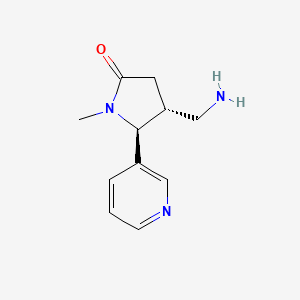
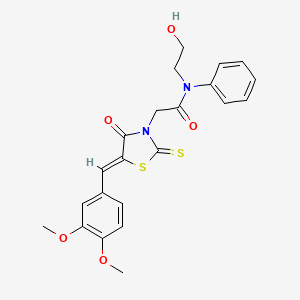
![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)
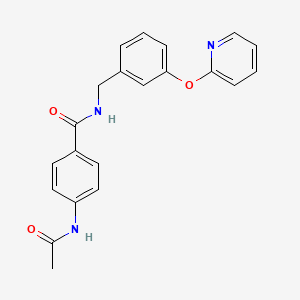
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
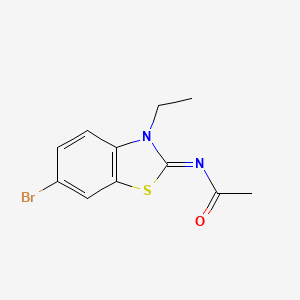
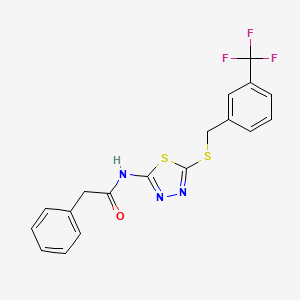
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)
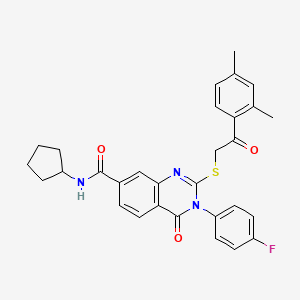
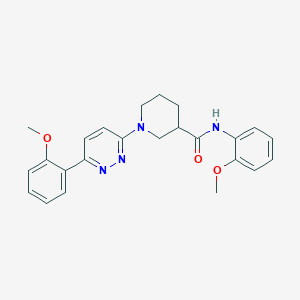
![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)